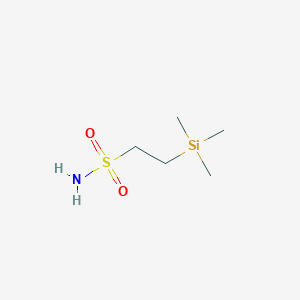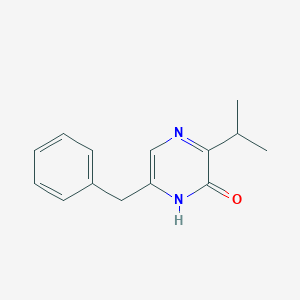![molecular formula C10H15NO B144070 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile CAS No. 264279-20-1](/img/structure/B144070.png)
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-7-oxabicyclo[410]heptane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring
Mécanisme D'action
Target of Action
The primary target of 1,3,3-Trimethyl-7-oxabicyclo[41A related compound, 7-oxabicyclo[221]heptane, has been reported to inhibit T-lymphocytes . This inhibition prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Mode of Action
The exact mode of action of 1,3,3-Trimethyl-7-oxabicyclo[41If it acts similarly to 7-oxabicyclo[221]heptane, it may inhibit the formation of active transcription factors in T-lymphocytes, thereby affecting IL2 gene expression .
Biochemical Pathways
The specific biochemical pathways affected by 1,3,3-Trimethyl-7-oxabicyclo[41Based on the action of a related compound, it may impact the pathways involving the transcription factors nf-at and nf-il2a, and the gene expression of il2 .
Result of Action
The molecular and cellular effects of 1,3,3-Trimethyl-7-oxabicyclo[41If it acts similarly to 7-oxabicyclo[221]heptane, it may result in the inhibition of T-lymphocyte activity and a decrease in IL2 gene expression .
Analyse Biochimique
Biochemical Properties
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with protein phosphatases, which are enzymes that modulate cellular transduction events such as T-cell activation and cell proliferation . The nature of these interactions often involves reversible phosphorylation of serine and threonine residues, which are crucial for the regulation of cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the formation of active transcription factors such as NF-AT and NF-IL2A in T-lymphocytes, which are essential for interleukin-2 (IL2) gene expression . This inhibition can lead to altered cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with protein phosphatases involves the reversible phosphorylation of serine and threonine residues, which modulates the activity of these enzymes and subsequently affects cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it is stable under specific storage conditions, such as -20°C, and can be dissolved in solvents like chloroform, dichloromethane, diethyl ether, and ethyl acetate . Long-term exposure to this compound in in vitro or in vivo studies may lead to sustained inhibition of protein phosphatases and altered cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating cellular signaling pathways and gene expression. At higher doses, it could potentially cause toxic or adverse effects. The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall impact on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclohexene derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as chloroform or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Similar in structure but lacks the nitrile group.
2,2,6-Trimethyl-1-(3-methyl-1,3-butadien-1-yl)-5-methylene-7-oxabicyclo[4.1.0]heptane: Another bicyclic compound with different substituents.
Uniqueness
1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile is unique due to its combination of an oxirane ring and a nitrile group.
Propriétés
IUPAC Name |
1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(2)5-4-8-10(3,12-8)7(9)6-11/h7-8H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBYFBMGSXQOOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C1C#N)(O2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)


![1-[3-(Ethylamino)phenyl]ethanone](/img/structure/B144016.png)

![[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol](/img/structure/B144018.png)




![1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl-](/img/structure/B144024.png)
